molecular formula C5H12O3 B3058930 1-Propanol, 3-(2-hydroxyethoxy)- CAS No. 929-28-2

1-Propanol, 3-(2-hydroxyethoxy)-

Cat. No.: B3058930
CAS No.: 929-28-2
M. Wt: 120.15 g/mol
InChI Key: DSVZDMKYVFDILG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Propanol, 3-(2-hydroxyethoxy)- are fascinating. It has been reported that this compound can be produced heterologously in Escherichia coli via extended dissimilation of succinate under anaerobic conditions . This process involves the expression of the endogenous sleeping beauty mutase (Sbm) operon .

Cellular Effects

In terms of cellular effects, 1-Propanol, 3-(2-hydroxyethoxy)- plays a significant role in the anaerobic fermentation process. The activated Sbm pathway, which is involved in the production of 1-Propanol, 3-(2-hydroxyethoxy)-, serves as an ancillary channel for consuming reducing equivalents upon anaerobic dissimilation of glycerol . This results in an enhanced glycerol dissimilation and a major metabolic shift from acidogenesis to solventogenesis .

Molecular Mechanism

The molecular mechanism of 1-Propanol, 3-(2-hydroxyethoxy)- involves its interaction with the Sbm operon on the genome . This interaction leads to high levels of solventogenesis, accounting for up to 85% of dissimilated carbon .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Propanol, 3-(2-hydroxyethoxy)- have been observed over time. Anaerobic fed-batch cultivation of a propanogenic E. coli strain with glycerol as the major carbon source produced high titers of nearly 7 g/L 1-Propanol, 3-(2-hydroxyethoxy)- and 31 g/L ethanol .

Metabolic Pathways

1-Propanol, 3-(2-hydroxyethoxy)- is involved in the Sbm metabolic pathway in E. coli . This pathway serves as an ancillary channel for consuming reducing equivalents upon anaerobic dissimilation of glycerol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propanol, 3-(2-hydroxyethoxy)- can be synthesized through the reaction of 1,3-propanediol with ethylene oxide under basic conditions. The reaction typically involves the use of a catalyst such as potassium hydroxide (KOH) to facilitate the addition of the ethylene oxide to the 1,3-propanediol .

Industrial Production Methods

In industrial settings, the production of 1-Propanol, 3-(2-hydroxyethoxy)- often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Propanol, 3-(2-hydroxyethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Propanol, 3-(2-hydroxyethoxy)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Propanol, 3-(2-hydroxyethoxy)- is unique due to its combination of hydroxyl and hydroxyethoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics .

Properties

IUPAC Name

3-(2-hydroxyethoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c6-2-1-4-8-5-3-7/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVZDMKYVFDILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439152
Record name 1-Propanol, 3-(2-hydroxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929-28-2
Record name 1-Propanol, 3-(2-hydroxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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